(R)-Methyl 5-oxopyrrolidine-3-carboxylate is a chiral compound classified under pyrrolidine derivatives, characterized by the presence of a pyrrolidine ring that incorporates both a carboxylate and a ketone functional group. Its chemical formula is and it has a molecular weight of 143.14 g/mol. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and material science, serving as a versatile building block in the construction of complex organic molecules and as a precursor in drug synthesis .
(R)-Methyl 5-oxopyrrolidine-3-carboxylate is sourced primarily from synthetic routes that focus on enantioselective methods, allowing for the production of compounds with specific stereochemical configurations. It belongs to the broader category of pyrrolidine derivatives, which are cyclic compounds containing a five-membered nitrogen-containing ring. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications .
The synthesis of (R)-Methyl 5-oxopyrrolidine-3-carboxylate can be achieved through several methods:
The technical aspects of these synthetic methods include controlling reaction parameters such as temperature, solvent choice, and catalyst type to ensure high selectivity and yield. Reaction monitoring techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are typically employed to assess progress and purity.
The molecular structure of (R)-Methyl 5-oxopyrrolidine-3-carboxylate features:
Key structural data includes:
(R)-Methyl 5-oxopyrrolidine-3-carboxylate participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (R)-Methyl 5-oxopyrrolidine-3-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. The compound can function as a ligand, modulating the activity of these targets through hydrogen bonding and coordination with metal ions due to its functional groups. This interaction is crucial for its potential therapeutic effects.
Key physical properties include:
Chemical properties include:
(R)-Methyl 5-oxopyrrolidine-3-carboxylate has diverse applications:
The aza-Michael addition serves as the cornerstone for synthesizing enantiopure (R)-methyl 5-oxopyrrolidine-3-carboxylate. This method involves the reaction of chiral amines or acrylate derivatives with itaconic acid or its esters, followed by spontaneous lactamization to form the γ-lactam core. A study demonstrated that reacting 2,4-difluoroaniline with itaconic acid in water under reflux yielded 1-aryl-5-oxopyrrolidine-3-carboxylic acid precursors, which were subsequently esterified to the target methyl ester (88% yield) [3] [7]. The stereochemical integrity of the (R)-enantiomer was preserved using (R)-1-phenylethylamine as a chiral auxiliary, which directed asymmetric induction during cyclization [3].
For N-unsubstituted variants, enzymatic desymmetrization of prochiral glutarimide derivatives using lipases or esterases achieves high enantioselectivity. Pseudomonas fluorescens lipase-catalyzed hydrolysis of dimethyl 3-(aminomethyl)glutarate selectively generated the (R)-monoester, which underwent lactamization under acidic conditions [6]. This route achieved >98% ee but required optimization of solvent systems (e.g., phosphate buffer/acetonitrile) to enhance enzyme stability [6] [10].
Table 1: Cyclization Strategies for (R)-Methyl 5-Oxopyrrolidine-3-Carboxylate
Method | Key Reagent/Condition | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Aza-Michael Addition | Itaconic acid + chiral amine | 88 | 90–95 | Requires chiral auxiliary removal |
Enzymatic Desymmetrization | Lipase (e.g., P. fluorescens) | 70–75 | >98 | Solvent sensitivity |
Reductive Amination | Zn/AcOH or H₂/Pd-C | 56–91 | 85–90 | Diastereomer separation needed |
Organocatalytic Michael additions enable direct access to the (R)-configuration. Employing cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether), dimethyl itaconate undergoes asymmetric addition to nitroolefins, forming intermediates that convert to the target lactam via reduction/cyclization sequences. This method achieved 92% ee in model reactions but necessitates stringent moisture control [10].
Transition-metal catalysis using Ru(II)-PYBOX complexes facilitates hydrogenation of enol lactam precursors. A study optimized conditions (10 bar H₂, 50°C, dichloromethane) to reduce 5-oxopyrrolidine-3-carboxylate enol acetates, affording the (R)-product in 94% ee and 85% yield. Catalyst loading was critical—loadings below 0.5 mol% led to erosion of enantioselectivity [3].
Kinetic resolution of racemic mixtures using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer of methyl 5-oxopyrrolidine-3-carboxylate, leaving the (R)-enantiomer unreacted. This process achieved 98% ee with vinyl acetate as the acyl donor, though maximum yield was capped at 50% [10].
The carboxylate and carbonyl groups of (R)-methyl 5-oxopyrrolidine-3-carboxylate serve as handles for derivatization. Conversion to acid hydrazides via hydrazinolysis (hydrazine hydrate/2-propanol/reflux) provides intermediates for diverse heterocycles [7] [9]:
N-alkylation expands structural diversity. Benzylation using benzyl bromide/K₂CO₃ in DMF introduced bulky aryl groups, while ethylation with iodoethane enhanced lipophilicity for mitochondrial targeting. Hybrids bearing 5-nitrothiophene exhibited dual antimicrobial activity (MIC: 2 μg/mL vs. MRSA) and anticancer effects (PPC-1 prostate cancer spheroid inhibition) [7] [9].
Table 2: Bioactive Hybrid Scaffolds Derived from (R)-Methyl 5-Oxopyrrolidine-3-Carboxylate
Hybrid Scaffold | Synthetic Route | Biological Activity | Potency |
---|---|---|---|
N'-(4-Bromobenzylidene)hydrazone | Aldehyde condensation | Melanoma migration inhibition | IC₅₀: 4.2 μM (A375) |
5-Nitrothienylhydrazone | Nitrothiophene carbaldehyde reaction | MRSA biofilm disruption | MIC: 2 μg/mL |
1,2,4-Triazolethione | Phenyl isothiocyanate cyclization | COX-2 inhibition | 78% inhibition at 10 μM |
Benzimidazole-pyrrolidinone | o-phenylenediamine cyclization | Antiproliferative (triple-negative breast cancer) | IC₅₀: 8.7 μM (MDA-MB-231) |